molecular formula C14H14ClNS B2917994 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline CAS No. 727983-41-7

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline

Cat. No.: B2917994
CAS No.: 727983-41-7
M. Wt: 263.78
InChI Key: UBVXYMCCJBSXIT-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline is an organic compound with the molecular formula C14H14ClNS. It is characterized by the presence of a chloro group, a dimethylphenyl group, and a sulfanyl group attached to an aniline structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,4-dimethylthiophenol under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder and hydrochloric acid, which facilitates the reduction of the nitro group to an amino group, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the aniline group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(2,4-dichlorophenyl)sulfanyl]aniline
  • 5-Chloro-2-[(2,4-dimethylphenyl)oxy]aniline
  • 5-Chloro-2-[(2,4-dimethylphenyl)amino]aniline

Uniqueness

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfanyl group, in particular, differentiates it from other similar compounds and influences its reactivity and applications.

Properties

IUPAC Name

5-chloro-2-(2,4-dimethylphenyl)sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVXYMCCJBSXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=C(C=C(C=C2)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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